molecular formula C13H8F4O4 B455590 Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate CAS No. 406470-72-2

Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate

Cat. No.: B455590
CAS No.: 406470-72-2
M. Wt: 304.19g/mol
InChI Key: HPQDMLOVUVFWRW-UHFFFAOYSA-N
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Description

Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate is an organic compound with the molecular formula C12H6F4O4 It is a derivative of furoic acid and contains a tetrafluorophenoxy group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 2,3,5,6-tetrafluorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to convert the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrafluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The tetrafluorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoic acid
  • 4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid
  • {5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}(1,4-thiazinan-4-yl)methanone

Uniqueness

Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate is unique due to its specific combination of a furoate ester and a tetrafluorophenoxy group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O4/c1-19-13(18)9-3-2-6(21-9)5-20-12-10(16)7(14)4-8(15)11(12)17/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDMLOVUVFWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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